DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Description

BenchChem offers high-quality DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRDOCLVPQYVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H87N17O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648684 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145682-87-7 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

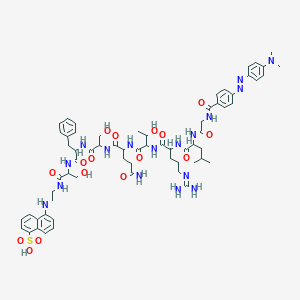

chemical structure of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Advanced FRET Substrate for Hepatitis A Virus (HAV) 3C Protease Characterization[1]

Executive Summary

This technical guide analyzes the physicochemical properties, mechanism of action, and experimental applications of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS .[] This fluorogenic peptide is a specialized FRET (Förster Resonance Energy Transfer) substrate designed for the kinetic profiling and inhibitor screening of the Hepatitis A Virus (HAV) 3C protease .[]

Unlike generic protease substrates, the octapeptide sequence (GLRTQSFS ) is engineered to match the specific P4–P4' substrate recognition pocket of HAV 3C, ensuring high specificity and catalytic efficiency (

Molecular Architecture & Physicochemical Properties[1]

The molecule consists of three distinct functional domains: the donor fluorophore, the peptide recognition linker, and the acceptor quencher.[]

1.1 Structural Components

| Component | Chemical Identity | Function | Location |

| Donor | EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) | Fluorescent moiety.[][2][3][4][5][6] Emits photons upon excitation when not quenched. | C-Terminus |

| Quencher | DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) | Non-fluorescent chromophore.[] Absorbs donor energy via dipole-dipole coupling. | N-Terminus |

| Linker | Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser | Biological recognition sequence.[][7] Contains the scissile bond.[] | Core |

1.2 The Peptide Sequence Logic (GLRTQSFS)

The sequence is not random; it maps to the substrate specificity of the HAV 3C protease.[] 3C proteases are chymotrypsin-like cysteine proteases that recognize specific residues at the P1 and P1' positions.

-

P1 Position (Gln - Glutamine): HAV 3C has an absolute requirement for Glutamine at P1.[] The imidazole side chain of His191 in the enzyme's active site interacts with the Gln, orienting it for nucleophilic attack.[]

-

P1' Position (Ser - Serine): Small residues like Serine or Glycine are preferred at P1' to avoid steric clashes.[]

-

P2 Position (Thr - Threonine): Unlike SARS-CoV-2 Mpro (which prefers Leu at P2), HAV 3C accommodates Threonine, making this substrate highly specific for HAV over other coronaviral proteases.[]

Scissile Bond: The cleavage occurs between Gln (Q) and Ser (S) .[]

Mechanism of Action: FRET-Based Proteolysis

The utility of this substrate relies on the distance-dependent nature of FRET.

-

Intact State (Quenched): In the uncleaved peptide, the flexible backbone holds the DABCYL quencher within the Förster radius (

Å) of the EDANS donor.[] The excitation energy of EDANS (336 nm) is non-radiatively transferred to DABCYL (Abs Max ~472 nm) and dissipated as heat.[] -

Enzymatic Cleavage: The HAV 3C protease hydrolyzes the peptide bond between Gln and Ser.[]

-

Separation (Fluorescent): The DABCYL-containing fragment (N-term) and the EDANS-containing fragment (C-term) diffuse apart.[]

-

Signal Generation: With the quencher removed, EDANS emits bright fluorescence at ~490 nm.[] The rate of fluorescence increase is directly proportional to enzyme activity.[2]

Visualization: FRET Signaling Pathway

Caption: Logical flow of the FRET mechanism from excitation to enzymatic cleavage and subsequent fluorescence emission.[][5]

Experimental Protocol: Kinetic Assay Setup

This protocol is designed for a 96-well plate format using a fluorescence microplate reader.

3.1 Reagents & Preparation

-

Stock Solution: Dissolve the peptide in DMSO to a concentration of 10 mM.

-

Note: The peptide is hydrophobic.[] Ensure complete dissolution by vortexing.[] Store aliquots at -20°C in the dark.

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.[]

-

Critical: DTT is essential to maintain the active site cysteine of the protease in a reduced state.

-

-

Enzyme: Recombinant HAV 3C Protease (titrate to determine optimal concentration, typically 10–100 nM).[]

3.2 Step-by-Step Workflow

-

Dilution: Dilute the 10 mM substrate stock into the Assay Buffer to a working concentration of 20 µM (2x final concentration).

-

Plate Setup:

-

Add 50 µL of Enzyme Solution to experimental wells.[]

-

Add 50 µL of Assay Buffer (no enzyme) to control wells (Background Blanks).

-

-

Initiation: Add 50 µL of the 20 µM Substrate Solution to all wells (Final [Substrate] = 10 µM).

-

Measurement: Immediately place the plate in the reader.

-

Excitation: 336–340 nm

-

Emission: 490 nm[][5]

-

Cutoff Filter: 475 nm (if available)[]

-

-

Data Acquisition: Record fluorescence every 30–60 seconds for 30–60 minutes at 25°C or 37°C.

3.3 Data Analysis (Kinetic Parameters)

To determine

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free EDANS contamination or peptide degradation. | Check purity via HPLC. Ensure stock is stored at -20°C. Subtract blank values rigorously. |

| Non-Linear Kinetics | Substrate depletion (>10% conversion) or Inner Filter Effect.[] | Analyze only the initial linear portion of the curve (first 5–10 mins).[] Reduce substrate concentration if OD > 0.[]1. |

| Low Signal-to-Noise | Inactive enzyme or oxidation of active site. | Freshly prepare DTT in the buffer.[] Verify enzyme activity with a positive control. |

| Precipitation | Peptide insolubility in aqueous buffer.[] | Keep final DMSO concentration between 1–5%.[] Do not exceed 5% as it may inhibit the protease.[] |

Visualization: Assay Optimization Workflow

Caption: Decision tree for optimizing the protease assay to ensure linear kinetics and solubility.

References

-

PubChem. (2021).[][8] Compound Summary: DABCYL-GLRTQSFS-EDANS.[2][4] National Library of Medicine.[] Retrieved from [Link]

-

Interchim. (n.d.).[] Product Monograph - FRET Substrates. Retrieved from [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptidepharma.com [peptidepharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scribd.com [scribd.com]

- 8. Dabcyl-ktsavlqsgfrkme-edans | C97H142F3N25O26S2 | CID 145707754 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of FRET quenching between DABCYL and EDANS

An In-Depth Technical Guide to the FRET Quenching Mechanism Between DABCYL and EDANS

Introduction: The Molecular Ruler of Modern Biology

In the intricate landscape of molecular biology and drug discovery, the ability to measure nanoscale distances and detect molecular interactions in real-time is paramount. Förster Resonance Energy Transfer (FRET) has emerged as a cornerstone technique, offering a window into the dynamic processes that govern life at the molecular level.[1][2] Often referred to as a "spectroscopic ruler," FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that is exquisitely sensitive to the distance separating them.[2][3] This guide provides a deep dive into the mechanistic underpinnings of one of the most widely utilized FRET pairs: the fluorescent donor EDANS and the non-fluorescent "dark" quencher DABCYL. Understanding this mechanism is critical for designing robust assays for applications ranging from protease activity profiling to nucleic acid hybridization.

Part 1: The Core Principles of Förster Resonance Energy Transfer (FRET)

FRET is a quantum mechanical phenomenon where an excited donor fluorophore transfers its energy to a proximal acceptor molecule without the emission of a photon.[1][3] This energy transfer occurs through a non-radiative dipole-dipole coupling mechanism.[3] The efficiency of this transfer (E) is governed by several factors, most critically the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

Where R₀ is the Förster distance , a characteristic value for a given FRET pair at which 50% of the energy is transferred.[4] This inverse sixth-power relationship means that FRET is extremely sensitive to small changes in distance, typically within the 1-10 nanometer range, making it an ideal tool for studying molecular interactions and conformational changes.[1][2][5]

For FRET to occur efficiently, three primary conditions must be met:

-

Proximity: The donor and acceptor must be in close proximity, typically 10-100 Å apart.[6][7]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor.[5][8][9]

-

Dipole Orientation: The transition dipoles of the donor and acceptor must be favorably oriented.[5][10]

Part 2: The EDANS-DABCYL Pair: A Mechanistic Deep Dive

The EDANS/DABCYL pair has become a workhorse in biochemical assays, particularly for studying enzymatic cleavage events.[11][12] This is due to their excellent spectral properties and the unique nature of DABCYL as a non-fluorescent quencher.

Molecular and Spectral Characteristics

-

The Donor: EDANS

-

The Acceptor: DABCYL

-

Full Name: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid.[12]

-

Role: The non-fluorescent acceptor, or "dark quencher."[7][12] DABCYL absorbs the energy transferred from EDANS but dissipates it as heat rather than emitting light. This is a critical feature, as it eliminates the background fluorescence that can occur with fluorescent acceptors, thereby significantly enhancing the signal-to-noise ratio in detection assays.[7][12]

-

The efficiency of the EDANS-DABCYL pair is rooted in their spectral characteristics, which fulfill the primary requirement for FRET.

| Compound | Type | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) |

| EDANS | Donor | ~336-341 nm[6][14][15] | ~471-496 nm[9][12][15] | ~336 nm[14] |

| DABCYL | Acceptor | N/A | N/A | ~453-472 nm[6][9][15][16] |

Data compiled from multiple sources indicating slight variations based on experimental conditions (e.g., pH, solvent).[6][9][12][14][15][16]

The Quenching Mechanism: Spectral Overlap in Action

The cornerstone of the quenching mechanism is the significant overlap between the fluorescence emission spectrum of EDANS and the absorption spectrum of DABCYL.[6][9][11] When EDANS is excited (e.g., at ~340 nm), instead of emitting a photon at its characteristic wavelength (~490 nm), its excitation energy is directly transferred to a nearby DABCYL molecule.[17] DABCYL readily absorbs this energy due to its strong absorbance in the 453-472 nm range.[6][9]

This process is a dynamic quenching mechanism, as confirmed by Stern-Volmer plot analysis, and relies on the principles of FRET.[9][11][18] In a typical application, such as a protease substrate, an EDANS molecule and a DABCYL molecule are covalently attached to opposite ends of a short peptide sequence.[17][19]

-

Intact State (Quenched): In the intact peptide, the two molecules are held in close proximity (within the Förster distance). Upon excitation of EDANS, efficient FRET occurs, and the energy is transferred to DABCYL. Because DABCYL is non-fluorescent, the system remains "dark," and minimal fluorescence is observed.[6][15]

-

Cleaved State (Fluorescent): When a protease cleaves the peptide backbone, the EDANS and DABCYL fragments are no longer constrained and diffuse apart.[6][15] This separation far exceeds the Förster distance, making FRET impossible. Now, when EDANS is excited, it can no longer transfer energy to DABCYL and instead releases the energy as a photon, resulting in a quantifiable increase in fluorescence.[14][15] This fluorescence signal is directly proportional to the rate of enzymatic cleavage.[15]

Visualizing the FRET Quenching Mechanism

The following diagrams illustrate the core mechanism of FRET quenching and its disruption.

Caption: FRET between EDANS and DABCYL in an intact peptide leads to quenching.

Caption: Cleavage separates the pair, disrupting FRET and restoring fluorescence.

Part 3: Field-Proven Application: A General Protease FRET Assay

The EDANS-DABCYL pair is exceptionally well-suited for creating fluorogenic substrates to monitor protease activity.[20] This protocol provides a self-validating framework for a continuous kinetic assay.

Experimental Protocol: Monitoring Protease Activity

1. Materials and Reagents:

-

FRET Peptide Substrate: Peptide containing the specific protease cleavage sequence, labeled with EDANS and DABCYL.

-

Protease: Purified enzyme of interest.

-

Assay Buffer: Buffer optimized for the specific protease activity (e.g., correct pH, ionic strength, cofactors).

-

Inhibitor (Optional): A known inhibitor of the protease for control experiments.

-

Microplate Reader: Capable of fluorescence intensity measurement with excitation at ~340 nm and emission at ~490 nm.

-

Assay Plate: Black, non-binding 96- or 384-well plates are recommended to minimize background fluorescence and light scatter.[15]

2. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the FRET peptide substrate in a suitable solvent like DMSO.

-

Dilute the substrate and protease to their final working concentrations in pre-warmed assay buffer just before use. Causality: Pre-warming reagents to the assay temperature ensures the reaction starts under stable, defined conditions.[15]

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add 50 µL of protease solution to each well.

-

Negative Control ("No Enzyme"): Add 50 µL of assay buffer instead of the enzyme solution. Self-Validation: This control measures the background fluorescence of the intact substrate and buffer, which is essential for accurate data analysis.[15]

-

Positive Control (Optional): If testing inhibitors, include wells with the protease but without any inhibitor.

-

-

Initiate Reaction:

-

Start the reaction by adding 50 µL of the substrate solution to all wells.

-

Mix gently by pipetting or use the plate reader's shaking function. Avoid introducing bubbles.[15]

-

-

Fluorescence Measurement:

-

Immediately place the plate in the microplate reader, pre-set to the reaction temperature.

-

Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[15] Causality: Kinetic measurement provides the initial reaction velocity (V₀), which is directly proportional to enzyme activity under substrate-saturating conditions.

-

3. Data Analysis:

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the "No Enzyme" control wells from all other readings.[15]

-

Plot Data: Plot the background-subtracted fluorescence intensity versus time for each sample.

-

Determine Initial Velocity: Identify the initial linear portion of the curve and calculate its slope. This slope represents the initial reaction rate.

-

Compare Rates: Compare the rates between different samples (e.g., with and without an inhibitor) to determine the effect on protease activity.

Experimental Workflow Diagram

Caption: Standard workflow for a protease assay using a FRET substrate.

Part 4: Troubleshooting and Optimization

Achieving reliable results requires an awareness of potential pitfalls.

| Problem | Potential Cause(s) | Solution(s) |

| High Background Fluorescence | Autofluorescence from sample components or buffer; Peptide substrate degradation; Contaminated reagents or plates.[15] | Use high-purity reagents and black microplates. Run a "no enzyme" control to quantify and subtract background. Store peptide aliquots at -80°C to prevent degradation.[15] |

| Low or No Signal | Inactive enzyme; Incorrect instrument settings (wavelengths, gain); Insufficient incubation time.[15] | Verify enzyme activity with a known active batch. Confirm plate reader settings are correct for EDANS. Perform a time-course experiment to ensure the reaction is proceeding.[15] |

| Signal Decrease Over Time | Photobleaching of EDANS due to excessive light exposure.[15] | Reduce the intensity or duration of the excitation light. Increase the time interval between measurements. Use a plate reader with top-reading capabilities to minimize light exposure.[15] |

| Inner Filter Effect | Substrate concentration is too high, causing the substrate itself to absorb excitation or emission light.[17] | Perform a substrate titration to find the optimal concentration that is saturating for the enzyme but does not cause inner filter effects. Keep absorbance below 0.1 AU.[17] |

Conclusion and Future Perspective

The EDANS-DABCYL FRET pair provides a robust, sensitive, and cost-effective system for monitoring molecular events in real-time. Its mechanism, grounded in the fundamental principles of Förster Resonance Energy Transfer, allows for the elegant conversion of a molecular cleavage event into a readily detectable fluorescent signal. While newer FRET pairs have been developed with longer wavelengths to minimize autofluorescence (e.g., HiLyte Fluor™/QXL™ pairs) or higher photostability (e.g., Cy3/Cy5), the EDANS-DABCYL system remains a gold standard for many applications, particularly in high-throughput screening for protease inhibitors.[12][21] A thorough understanding of its mechanism, spectral properties, and potential pitfalls is essential for any researcher aiming to harness the power of this versatile molecular tool.

References

-

Wikipedia. Förster resonance energy transfer. [Link]

-

ResearchGate. Spectral properties of EDANS-Dabcyl pair and the flowchart of the.... [Link]

-

Teledyne Vision Solutions. Förster Resonance Energy Transfer (FRET). [Link]

-

PicoQuant. Foerster Resonance Energy Transfer (FRET). [Link]

-

Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. [Link]

-

Figshare. Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design.. [Link]

-

Sciforum. Intermolecular quenching of Edans/Dabcyl donor-acceptor FRET pair. [Link]

-

MDPI. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

-

LifeTein Peptide Blog. Fluorescent Labeling Pairs with EDANS and DABCYL. [Link]

-

ResearchGate. (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

-

Grokipedia. EDANS. [Link]

-

ResearchGate. A FRET based protease assay has been... | Download Scientific Diagram. [Link]

-

Eurogentec. Highly Sensitive FRET Substrate for Assay of HCV Protease. [Link]

-

Eurogentec. A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. [Link]

-

ResearchGate. UV-visible absorption and fluorescence data for Edans and Dabcyl in 1x10 - ResearchGate. [Link]

-

ACS Publications. Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl | Analytical Chemistry. [Link]

-

PMC - NIH. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. [Link]

-

PMC. Understanding Förster Resonance Energy Transfer in the Sheet Regime with DNA Brick-Based Dye Networks. [Link]

-

Anaspec. FRET Peptides | Custom peptide Synthesis. [Link]

-

RSC Publishing - The Royal Society of Chemistry. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 4. What is Forster radius? | AAT Bioquest [aatbio.com]

- 5. Foerster Resonance Energy Transfer (FRET) | PicoQuant [picoquant.com]

- 6. researchgate.net [researchgate.net]

- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. What factors can influence FRET efficiency? | AAT Bioquest [aatbio.com]

- 11. sciforum.net [sciforum.net]

- 12. lifetein.com [lifetein.com]

- 13. grokipedia.com [grokipedia.com]

- 14. plos.figshare.com [plos.figshare.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 17. bachem.com [bachem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

- 21. eurogentec.com [eurogentec.com]

Excitation and Emission Spectra for EDANS-DABCYL Peptide Substrates: A Technical Guide

This guide serves as a definitive technical resource for the design, execution, and analysis of FRET-based protease assays using the EDANS-DABCYL pair.

Executive Summary: The "Gold Standard" FRET Pair

The EDANS-DABCYL couple represents one of the most established and robust Resonance Energy Transfer (RET) pairs in biochemical research.[1] First popularized by Matayoshi et al. (1990) for the study of HIV-1 protease, this pair relies on the specific interaction between a fluorescent donor (EDANS ) and a non-fluorescent "dark" acceptor (DABCYL ).

Unlike collision-based quenching, this system utilizes Förster Resonance Energy Transfer (FRET) , a distance-dependent physical process where energy is transferred non-radiatively from the excited donor to the acceptor.[1]

Key Technical Advantages:

-

Large Stokes Shift: EDANS exhibits a Stokes shift of ~150 nm, minimizing interference between excitation light and detected emission.

-

Excellent Spectral Overlap: The emission spectrum of EDANS perfectly overlaps with the broad absorption spectrum of DABCYL.

-

"Dark" Quenching: DABCYL dissipates energy as heat (vibrational relaxation) rather than re-emitting photons, significantly reducing background noise compared to fluorescent acceptors like Fluorescein.

Photophysical Properties & Spectra

Success in FRET assays depends on precise wavelength selection. The following values are critical for instrument configuration.

Spectral Data Table

| Component | Role | Extinction Coefficient ( | ||

| EDANS | Donor | 336 – 340 nm | 490 nm | |

| DABCYL | Quencher | 450 – 475 nm | None (Dark) |

Spectral Overlap & FRET Efficiency

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[2]

-

EDANS Emission: Peaks at 490 nm.[3]

-

DABCYL Absorption: Broad peak centered at ~453–472 nm, with significant tailing that covers the 490 nm region.

-

Förster Radius (

): The distance at which energy transfer is 50% efficient is approximately 33 Å (3.3 nm) for this pair.

Visualization: Spectral Relationship

Figure 1: The photophysical mechanism showing the critical spectral overlap between EDANS emission and DABCYL absorption.

Mechanism of Action: The Kinetic Switch

The assay relies on the distance-dependent nature of FRET (

-

Intact Substrate (Quenched): The peptide linker holds EDANS and DABCYL within the Förster radius (< 100 Å).[1] Excitation at 340 nm results in energy transfer to DABCYL, which quenches the signal. Background fluorescence is low (typically < 5% of maximum).

-

Proteolytic Cleavage (Fluorescent): The protease hydrolyzes the peptide bond. The two fragments diffuse apart.

-

Signal Generation: Once the distance (

) exceeds the Förster radius, FRET efficiency drops to zero. EDANS emits bright blue fluorescence at 490 nm.

Figure 2: The kinetic workflow of a FRET protease assay. Cleavage eliminates the FRET pathway, restoring EDANS fluorescence.

Experimental Protocol: Kinetic Protease Assay

This protocol is designed for a 96-well plate format using a standard fluorescence microplate reader.

Materials Required

-

Substrate: DABCYL-X-X-X-X-EDANS (Sequence specific to protease).

-

Assay Buffer: (e.g., 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7 for HIV Protease; or 50 mM Tris, 10 mM CaCl₂, pH 7.5 for MMPs).

-

Enzyme: Recombinant Protease (Active).

-

Plate: Black, flat-bottom 96-well plate (essential to minimize background scatter).

Step-by-Step Workflow

1. Substrate Preparation (Stock Solution)

-

Dissolve the lyophilized peptide in 100% DMSO to a concentration of 2–5 mM .

-

Note: EDANS is hydrophilic, but DABCYL is hydrophobic. DMSO ensures complete solubility.

-

Store aliquots at -20°C in the dark.

2. Determining the

-

Prepare serial dilutions of the substrate in Assay Buffer (Range: 0.5 µM to 50 µM).

-

Keep DMSO concentration constant (e.g., < 5%) across all wells to avoid solvent effects.

3. Reaction Setup

| Well Type | Buffer (µL) | Enzyme (µL) | Substrate (µL) | Total Vol (µL) |

|---|---|---|---|---|

| Blank | 90 | 0 | 10 | 100 |

| Test | 80 | 10 | 10 | 100 |

| Control | 80 | 10 (Inhibitor) | 10 | 100 |

-

Critical Step: Add the substrate last to initiate the reaction.

4. Data Acquisition

-

Instrument: Fluorescence Plate Reader.

-

Excitation: 340 nm (Bandwidth 20-30 nm).

-

Emission: 490 nm (Bandwidth 20-30 nm).

-

Mode: Kinetic (Read every 30–60 seconds for 30–60 minutes).

-

Gain: Set gain such that the fully cleaved substrate (positive control) reads ~80% of the detector's dynamic range.

Data Analysis & Troubleshooting

Calculating Initial Velocity ( )

-

Plot RFU (Relative Fluorescence Units) vs. Time (min) .

-

Identify the linear portion of the curve (typically the first 5–15 minutes).

-

Calculate the slope (

). This is your Initial Velocity (

Inner Filter Effect (IFE) Correction

A common error in EDANS-DABCYL assays is the Inner Filter Effect .

-

Problem: At high concentrations (>10 µM), the DABCYL moiety (which absorbs broadly) can absorb the excitation light (340 nm) or the emitted light (490 nm) from neighboring EDANS molecules, artificially lowering the signal.

-

Solution: If the relationship between Fluorescence and [Substrate] becomes non-linear at high concentrations before enzyme addition, you are seeing IFE. Keep substrate concentrations below 20 µM or apply a correction factor based on absorbance.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background | Free EDANS contamination | Check purity via HPLC; Free EDANS indicates hydrolysis. |

| Low Signal | Inner Filter Effect | Dilute substrate; reduce DABCYL concentration. |

| Non-Linear Rates | Photobleaching | Reduce excitation intensity or frequency of reads. |

| Precipitation | Hydrophobic Peptide | Increase DMSO (up to 10%) or add non-ionic detergent (0.01% Tween-20). |

References

-

Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958.

-

Thermo Fisher Scientific. "FRET Biophysics and FRET Pairs." Technical Guide.

-

AnaSpec. "FRET Peptides for MMP Screening.

- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard textbook reference for FRET mechanisms and Inner Filter Effects).

Sources

SARS-CoV 3CL Protease Substrate Specificity: The GLRTQSFS Sequence Probe

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

Status: High-Precision Specificity Determinant Sequence Origin: Hepatitis A Virus (HAV) 3C Protease (2B/2C Junction) Role in SARS-CoV Research: Specificity Control & P2-Pocket Profiling

This technical guide addresses the GLRTQSFS sequence in the context of SARS-CoV 3CL protease (Mpro) research. While GLRTQSFS is the canonical substrate for the Hepatitis A Virus (HAV) 3C protease , it serves a critical role in coronaviral protease characterization as a negative control or specificity probe .

The distinction lies in the P2 position : SARS-CoV 3CLpro strictly requires a hydrophobic Leucine (Leu, L) at P2, whereas the GLRTQSFS sequence presents a polar Threonine (Thr, T). This guide details the structural mechanics of this exclusion, providing a self-validating experimental framework to quantify protease fidelity.

Structural Mechanistics: The P2 Specificity Filter

To understand why SARS-CoV 3CLpro discriminates against GLRTQSFS, we must analyze the substrate-binding pockets (S1, S2) relative to the substrate residues (P1, P2).

The Consensus Mismatch

-

SARS-CoV 3CLpro Consensus: (Val/Thr)-Leu-Gln | (Ser/Ala/Gly)

-

P1: Glutamine (Q) - Essential.

-

P2: Leucine (L) - Critical for high-efficiency cleavage.

-

-

HAV 3C Protease Consensus (GLRTQSFS): Gly-Leu-Arg-Thr-Gln | Ser-Phe-Ser

-

P1: Glutamine (Q) - Conserved.[1]

-

P2: Threonine (T) - Polar/Hydrophilic.

-

The S2 Pocket Hydrophobicity Rule

The S2 subsite of SARS-CoV 3CLpro is a deep, hydrophobic cleft formed by Met49, Tyr54, His41, and Asp187 .

-

Mechanism of Exclusion: The hydrophobic S2 pocket accommodates the aliphatic side chain of Leucine. The polar hydroxyl group of Threonine (in GLRTQSFS) creates an energetic penalty due to desolvation costs and lack of complementary hydrogen bonding partners within the hydrophobic SARS-CoV S2 cleft.

-

Result: SARS-CoV 3CLpro exhibits negligible catalytic efficiency (

) toward GLRTQSFS compared to its native TSAVLQSGFR substrate.

Visualization: Substrate Recognition Logic

The following diagram illustrates the decision logic for 3CLpro substrate recognition, highlighting the P2-Leu vs. P2-Thr discrimination node.

Figure 1: Logic gate flow of SARS-CoV 3CLpro substrate recognition. Note the divergence at P2, where the HAV sequence (Thr) fails to engage the hydrophobic S2 pocket.

Experimental Protocol: Comparative FRET Assay

To experimentally validate the specificity of SARS-CoV 3CLpro, researchers should run a comparative kinetic assay using GLRTQSFS as the negative control against the standard SARS substrate.

Reagents & Substrates

| Component | Sequence / Identity | Role |

| Enzyme | Recombinant SARS-CoV 3CLpro (Mpro) | Target Protease |

| Pos.[2] Control Substrate | Dabcyl-KTSAVLQSGFRKME-Edans | Native SARS Cleavage Site (nsp4/5) |

| Specificity Probe | Dabcyl-GLRTQSFS-Edans | HAV 3C Site (P2-Thr Challenge) |

| Assay Buffer | 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT | Physiological mimic |

Step-by-Step Methodology

1. Enzyme Preparation:

-

Dilute SARS-CoV 3CLpro to a stock concentration of 500 nM in Assay Buffer.

-

Keep on ice to preserve Cys145 activity.

2. Substrate Preparation:

-

Prepare 10 mM stock solutions of both the SARS Substrate and GLRTQSFS Substrate in DMSO.

-

Dilute to working concentrations (range: 0 µM to 100 µM) in Assay Buffer.

3. Reaction Setup (96-well Black Plate):

-

Well A (Positive Control): 50 µL Enzyme (final 250 nM) + 50 µL SARS Substrate (final 20 µM).

-

Well B (Specificity Test): 50 µL Enzyme (final 250 nM) + 50 µL GLRTQSFS Substrate (final 20 µM).

-

Well C (Blank): 50 µL Buffer + 50 µL Substrate (to measure background drift).

4. Kinetic Monitoring:

-

Incubate at 37°C.

-

Monitor fluorescence continuously for 60 minutes.

-

Excitation: 340 nm | Emission: 490 nm (for Edans/Dabcyl pair).[3]

5. Data Analysis:

-

Calculate Initial Velocity (

) from the linear portion of the curve (RFU/min). -

Convert RFU to product concentration using a standard curve of free Edans.

Expected Results & Interpretation

-

SARS Substrate: Rapid increase in fluorescence.

should be high, reflecting a -

GLRTQSFS Substrate: Fluorescence should remain near baseline (similar to Well C). Any detected activity indicates off-target promiscuity or enzyme hyper-concentration (>1 µM).

Comparative Data Summary

The table below summarizes the kinetic parameters distinguishing the two proteases against the GLRTQSFS sequence.

| Parameter | SARS-CoV 3CLpro | HAV 3C Protease |

| P1 Preference | Glutamine (Q) | Glutamine (Q) |

| P2 Preference | Leucine (L) | Threonine (T) , Val, Ile |

| Activity on GLRTQSFS | Negligible / Null | High ( |

| Structural Basis | Hydrophobic S2 Pocket | Shallow/Polar S2 Pocket |

| Primary Inhibitor Class | Peptidomimetic (Leu-analogs) | Peptidomimetic (Thr/Val-analogs) |

References

-

Anand, K., Ziebuhr, J., Wadhwani, P., Mesters, J. R., & Hilgenfeld, R. (2003). Coronavirus Main Proteinase (3CLpro) Structure: Basis for Design of Anti-SARS Drugs.[4][5] Science, 300(5626), 1763–1767.

-

Hegyi, A., & Ziebuhr, J. (2002). Conservation of substrate specificities among coronavirus main proteases. Journal of General Virology, 83(3), 595–599.

- Yin, J., et al. (2006). Peptide inhibitors of peptide-cleaving enzymes: The crystal structure of the HAV 3C protease-inhibitor complex. Journal of Molecular Biology. (Contextualizing HAV specificity).

-

BPS Bioscience. 3CL Protease (SARS-CoV-1 / SARS-CoV-2)

-

MedChemExpress.

Sources

- 1. The substrate specificity of SARS coronavirus 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iiim.res.in [iiim.res.in]

- 5. Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone: Selective Crystallization and Formation of a Functional Catalytic Triad in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the FRET Peptide Substrate: DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism that has become a cornerstone for monitoring biomolecular interactions and enzymatic activity in real-time.[1][2] Among the various FRET pairs, the combination of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as a non-fluorescent "dark" quencher is particularly prominent in the field of protease research.[1][3] This system operates on the principle of non-radiative energy transfer, where the excitation energy of the EDANS donor is absorbed by the DABCYL acceptor when they are held in close proximity (typically 10-100 Å).[4][5][6]

This guide provides an in-depth technical overview of a specific FRET peptide substrate, DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS. This substrate is designed for the sensitive detection of protease activity. When the peptide backbone is intact, the fluorescence of the C-terminal EDANS moiety is efficiently quenched by the N-terminal DABCYL group.[1] Proteolytic cleavage at a specific recognition site within the Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser sequence separates the donor and quencher, disrupting FRET and resulting in a quantifiable increase in fluorescence.[2][4] This document will detail the core molecular and physical properties of this peptide, the underlying spectroscopic principles, and a practical guide to its application in enzymatic assays for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of the peptide substrate is critical for experimental design, troubleshooting, and data interpretation.

Chemical Structure and Composition

The peptide consists of an eight-amino-acid sequence (Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser) flanked by a DABCYL group at the N-terminus and an EDANS group at the C-terminus. The specific amino acid sequence is designed to act as a cleavage site for a target protease.

Molecular Weight

The exact molecular weight is essential for preparing solutions of known molar concentration. The calculation is based on the sum of the molecular weights of the constituent amino acids and terminal modifying groups, adjusted for the loss of water molecules during amide bond formation.

| Component | Formula | Molar Mass ( g/mol ) |

| DABCYL (N-terminal) | C₁₅H₁₅N₃O₂ | 269.30 |

| Glycine (Gly) | C₂H₅NO₂ | 75.07 |

| Leucine (Leu) | C₆H₁₃NO₂ | 131.17 |

| Arginine (Arg) | C₆H₁₄N₄O₂ | 174.20 |

| Threonine (Thr) | C₄H₉NO₃ | 119.12 |

| Glutamine (Gln) | C₅H₁₀N₂O₃ | 146.14 |

| Serine (Ser) x 2 | C₃H₇NO₃ | 210.18 (105.09 x 2) |

| Phenylalanine (Phe) | C₉H₁₁NO₂ | 165.19 |

| EDANS (C-terminal) | C₁₂H₁₄N₂O₃S | 266.32 |

| Sum of Masses | 1556.69 | |

| Water Loss (10 amide bonds) | H₂O | -180.15 (18.015 x 10) |

| Calculated Molecular Weight | C₆₂H₈₅N₁₅O₁₅S | 1376.54 |

Note: The final molecular weight can vary slightly depending on the salt form (e.g., trifluoroacetate salt) in which the peptide is supplied.

Physicochemical Properties

The physical characteristics of the peptide influence its handling, storage, and performance in assays.

| Property | Description / Recommended Practice | Rationale / Scientific Insight |

| Solubility | The peptide's solubility is influenced by its sequence and the hydrophobic DABCYL group.[3][7][8] It is often sparingly soluble in aqueous buffers alone. | DABCYL is a hydrophobic azobenzene derivative, which can reduce the water solubility of the peptide it is attached to.[7][8] Using a co-solvent like DMSO or DMF is standard practice to create a concentrated stock solution, which can then be diluted into the final aqueous assay buffer. The sulfonate group on EDANS helps to improve overall water solubility.[1] |

| Stability & Storage | Store the lyophilized peptide at -20°C or -80°C, protected from light.[9] Reconstituted stock solutions (in DMSO) should be stored in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[9] | Peptides are susceptible to degradation by proteases, oxidation, and hydrolysis. The EDANS fluorophore is susceptible to photobleaching (irreversible photochemical destruction) upon prolonged exposure to light.[9] Minimizing light exposure and freeze-thaw cycles preserves the integrity and functionality of the substrate. |

| Purity | ≥95% (as determined by HPLC) is recommended for quantitative assays. | Impurities, such as cleaved or unlabeled peptides, can contribute to high background signals or act as competitive inhibitors, leading to inaccurate kinetic measurements. |

Spectroscopic Characteristics and the FRET Mechanism

The functionality of the DABCYL-peptide-EDANS substrate is entirely dependent on the principles of FRET.

The EDANS/DABCYL FRET Pair

The EDANS/DABCYL pair is highly effective due to the significant overlap between the fluorescence emission spectrum of EDANS and the absorbance spectrum of DABCYL.[1][6][10] This overlap is a primary requirement for efficient FRET to occur. DABCYL is a "dark quencher," meaning it dissipates the absorbed energy as heat rather than re-emitting it as light, which is advantageous as it eliminates the background fluorescence that can occur with fluorescent quenchers.[1][3]

Spectral Properties

Accurate assay results depend on using the optimal wavelengths for excitation and emission detection.

| Moiety | Property | Wavelength Range (nm) | Source(s) |

| EDANS (Donor) | Excitation Maximum (λex) | 335 - 341 | [1][3][9] |

| Emission Maximum (λem) | 471 - 493 | [1][3][9] | |

| DABCYL (Acceptor) | Absorbance Maximum (λabs) | 453 - 472 | [1][4][5][9] |

Note: Optimal wavelengths can exhibit minor shifts depending on buffer conditions (e.g., pH, polarity).

Quenching Mechanism and Signal Generation

The cleavage of the peptide substrate by a protease is the event that triggers a fluorescent signal. In the intact state, quenching efficiencies of over 95% are commonly achieved.[1] Upon enzymatic cleavage, fluorescence enhancements of up to 40-fold can be observed.[6]

Protocols and Methodologies

The following sections provide a generalized framework for using the DABCYL-peptide-EDANS substrate. Crucially, assay conditions such as buffer composition, pH, and temperature must be optimized for the specific protease under investigation.

Reconstitution and Storage of the Peptide

Proper handling of the peptide is the first step toward reliable data.

-

Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Reconstitution: Add the required volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex gently until the peptide is fully dissolved. The use of DMSO is critical as the peptide may not be readily soluble in aqueous buffers.[3]

-

Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C and protect them from light.[9] Avoid repeated freeze-thaw cycles.

Step-by-Step Protocol for a General Protease Activity Assay

This protocol is designed for a 96-well plate format and is adaptable for kinetic or endpoint measurements.

Materials:

-

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS stock solution (in DMSO)

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; must be optimized )

-

Test compounds (inhibitors or activators) if applicable

-

Black, opaque 96-well microplate (to minimize light scatter and background)

-

Fluorescence plate reader with excitation ~340 nm and emission ~490 nm filters.[2][9]

Assay Procedure:

-

Prepare Working Solutions: On the day of the experiment, thaw the substrate and enzyme aliquots on ice. Dilute the substrate stock solution to the desired final concentration (e.g., 2-10 µM) in pre-warmed assay buffer. Dilute the enzyme to its working concentration in the same buffer.

-

Set Up Controls: It is essential to include the following controls:

-

No-Enzyme Control: Substrate in assay buffer. (Measures background fluorescence and substrate auto-hydrolysis).

-

No-Substrate Control: Enzyme in assay buffer. (Measures enzyme autofluorescence).

-

Positive Control (for inhibition screens): Enzyme and substrate with a known inhibitor.

-

Vehicle Control: Enzyme and substrate with the same concentration of solvent (e.g., DMSO) used for test compounds.

-

-

Plate Layout:

-

To each well, add 50 µL of the appropriate enzyme dilution or buffer (for no-enzyme controls).

-

If screening compounds, add 1-2 µL of the compound or vehicle.

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow all components to equilibrate.

-

Reaction Initiation: Start the reaction by adding 50 µL of the substrate working solution to all wells. Mix briefly by gentle shaking.

-

Data Acquisition: Immediately place the plate in the fluorescence reader, pre-set to the assay temperature. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Data Analysis

-

Subtract Background: For each time point, subtract the average fluorescence value of the "no-enzyme" control from all other readings.

-

Plot Data: Plot the background-subtracted Relative Fluorescence Units (RFU) against time (in minutes or seconds).

-

Calculate Initial Velocity: The initial, linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear phase (ΔRFU/Δtime). This slope is directly proportional to the rate of the enzymatic reaction.

-

Determine Inhibition/Activation: For compound screening, compare the velocity of the reaction in the presence of a test compound to the velocity of the vehicle control to calculate the percentage of inhibition or activation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate degradation.[9]2. Autofluorescence from assay components or test compounds.3. Contaminated reagents or plasticware. | 1. Use fresh aliquots of substrate; avoid light exposure.[9]2. Run a "no-enzyme" control for every compound to measure its intrinsic fluorescence.3. Use high-purity reagents and sterile, non-fluorescent labware. |

| Low or No Signal | 1. Inactive enzyme.2. Incorrect plate reader settings.3. Sub-optimal assay conditions (pH, temp). | 1. Verify enzyme activity with a known active substrate; use a fresh enzyme stock.2. Confirm excitation/emission wavelengths are set correctly for EDANS (~340/~490 nm).[9]3. Perform a matrix experiment to optimize pH, buffer, and temperature for your specific enzyme. |

| Non-linear Reaction Progress | 1. Substrate depletion (at high enzyme concentrations).2. Enzyme instability under assay conditions.3. Photobleaching of the EDANS fluorophore.[9] | 1. Reduce the enzyme concentration or increase the substrate concentration.2. Perform a time-course experiment without substrate to check enzyme stability.3. Reduce the excitation light intensity or the frequency of readings.[9] |

Conclusion

The DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS peptide is a highly sensitive and specific tool for the continuous monitoring of protease activity. Its design leverages the robust and well-characterized EDANS/DABCYL FRET pair, providing a high signal-to-noise ratio upon proteolytic cleavage. By understanding its core physicochemical and spectroscopic properties and by employing carefully controlled experimental protocols, researchers can effectively utilize this substrate for enzyme characterization, inhibitor screening, and kinetic studies, thereby advancing research and drug development efforts.

References

- LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.

- ResearchGate. (n.d.). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design.

- Figshare. (2014). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. Public Library of Science.

- Martins, P. M., et al. (2019). Intermolecular quenching of Edans/Dabcyl donor- acceptor FRET pair. Sciforum.

- Kolb, G., et al. (2017). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl.

- BenchChem. (2025). Technical Support Center: Dabcyl-AGHDAHASET-Edans FRET Peptide. BenchChem.

- Kölle, P., et al. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. ACS Omega.

- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.

- MilliporeSigma. (n.d.).

- PMC. (n.d.). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome.

- Bachem. (2021).

- MDPI. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI.

- Eurogentec. (n.d.).

- Eurogentec. (n.d.). 2004 Peptide Symposium. Eurogentec.

- Eurogentec. (n.d.). Highly Sensitive FRET Substrate for Assay of HCV Protease. Eurogentec.

- Merck Millipore. (n.d.). Peptide Labeling. Merck Millipore.

- Thermo Fisher Scientific. (n.d.). Peptide Analysis, Sequencing and Synthesis—Section 9.5. Thermo Fisher Scientific.

Sources

- 1. lifetein.com [lifetein.com]

- 2. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. plos.figshare.com [plos.figshare.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]

A Comprehensive Technical Guide to the Cleavage Site of SARS-CoV Main Protease in DABCYL-EDANS FRET Substrates

Introduction

The Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), also known as the 3C-like protease (3CLpro), is an indispensable enzyme for the viral life cycle.[1][2] It functions by processing large viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA.[3][4] Mpro cleaves these polyproteins at no fewer than 11 specific sites to release functional non-structural proteins required for viral replication.[1][3][5][6] This essential role makes Mpro a high-priority target for the development of antiviral drugs.[2][4]

To facilitate the discovery of potent Mpro inhibitors, robust and sensitive enzymatic assays are required. A cornerstone of this research is the use of fluorogenic substrates that employ Fluorescence Resonance Energy Transfer (FRET).[7][8] The DABCYL-EDANS pair represents a classic and highly effective fluorophore-quencher system for constructing these substrates.[9][10] This guide provides an in-depth technical overview of the SARS-CoV Mpro cleavage site, the design principles of DABCYL-EDANS FRET substrates, and a field-proven protocol for their use in characterizing enzyme activity and inhibition.

Part 1: The Molecular Basis of Mpro Substrate Recognition

The Mpro Cleavage Site Consensus Sequence

The substrate specificity of SARS-CoV Mpro is highly defined. The enzyme recognizes a consensus sequence motif generally identified as (L/F/M)-Q↓(S/A/G/N) , where the arrow (↓) indicates the scissile bond.[1]

-

P1 Position: An absolute requirement for Glutamine (Gln) at the P1 position is the most critical determinant for substrate recognition.[1][5] The side chain of this residue fits snugly into the S1 subsite of the protease's active site.

-

P2 Position: A large hydrophobic residue, most commonly Leucine (Leu), is strongly preferred at the P2 position.[5] Valine and Phenylalanine are also tolerated.[1]

-

P1' Position: The P1' position, immediately following the cleavage site, favors small amino acids such as Serine (Ser), Alanine (Ala), Glycine (Gly), or Asparagine (Asn).[1][5]

While the P1 and P2 positions are the primary anchors for substrate binding, residues at other positions (P3, P4, P2', etc.) also contribute to recognition and binding stability.[1] The substrate specificities of the main proteases from SARS-CoV and the later-identified SARS-CoV-2 are considered essentially identical, allowing for the use of similar substrates in research targeting either virus.[5][11]

| Cleavage Site (Polyprotein) | P4 | P3 | P2 | P1 | ↓ | P1' | P2' | P3' |

| nsp4/nsp5 | T | S | A | V | L | Q | ↓ | S |

| nsp5/nsp6 | S | G | V | T | F | Q | ↓ | G |

| nsp6/nsp7 | L | K | G | G | V | Q | ↓ | P |

| nsp7/nsp8 | F | T | L | K | Y | Q | ↓ | A |

| nsp8/nsp9 | A | T | L | K | Q | Q | ↓ | A |

| nsp9/nsp10 | N | S | P | T | L | Q | ↓ | S |

| nsp10/nsp11 | A | V | L | K | Q | Q | ↓ | G |

| nsp12/nsp13 | L | A | H | L | V | Q | ↓ | L |

| nsp13/nsp14 | T | L | L | K | Y | Q | ↓ | G |

| nsp14/nsp15 | V | A | T | V | L | Q | ↓ | A |

| nsp15/nsp16 | A | R | I | A | S | Q | ↓ | A |

Table 1: Natural cleavage site sequences for SARS-CoV Mpro within the viral polyprotein pp1ab. The conserved P1 Glutamine is highlighted. Data compiled from multiple sources.[4][5]

Structural Insights into Substrate Binding

The SARS-CoV Mpro is a cysteine protease that functions as a homodimer.[12] Its active site contains a Cys145-His41 catalytic dyad responsible for the nucleophilic attack on the substrate's scissile peptide bond.[1][4] The substrate-binding cleft is composed of a series of subsites (S1, S2, S1', etc.) that accommodate the side chains of the substrate's amino acids (P1, P2, P1', etc.). The high specificity of the protease is primarily due to the architecture of these subsites, particularly the S1 subsite, which has a specific hydrogen-bonding network that selectively recognizes the Gln side chain at the P1 position.

Part 2: DABCYL-EDANS FRET Substrates for Mpro Activity Assays

Principle of the FRET-Based Assay

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process where the excitation energy of a donor fluorophore is transferred non-radiatively to a nearby acceptor molecule (quencher).[10][13]

-

Donor Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) has an excitation maximum around 340 nm and an emission maximum near 490 nm.[8][14]

-

Acceptor Quencher: DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent quencher with a broad absorption spectrum (400–500 nm) that significantly overlaps with the emission spectrum of EDANS.[9][10]

In an intact peptide substrate, EDANS and DABCYL are positioned in close proximity (typically <100 Å).[9] When EDANS is excited, its energy is efficiently transferred to and absorbed by DABCYL, resulting in minimal to no fluorescence emission. Upon cleavage of the peptide backbone by Mpro, the EDANS and DABCYL moieties diffuse apart.[7][15] This separation disrupts FRET, and the excited EDANS molecule now releases its energy as a photon, leading to a quantifiable increase in fluorescence intensity at ~490 nm.[13][14] This increase in signal is directly proportional to the rate of enzymatic cleavage.[15]

Figure 1: Mechanism of the DABCYL-EDANS FRET assay for Mpro activity.

Design of an Optimal Mpro Substrate

A widely adopted and commercially available FRET substrate for SARS-CoV Mpro is Dabcyl-KTSAVLQSGFRKME-Edans .[2][12][16] This sequence incorporates the nsp4/nsp5 cleavage site (TSAVLQ↓SGFR), which is known to be processed with high efficiency by the protease.[2][17][18] DABCYL is typically attached to a Lysine (K) residue at the N-terminus, while EDANS is conjugated to a Glutamic acid (E) residue at the C-terminus, flanking the core recognition sequence. This design ensures maximal quenching in the uncleaved state.[14][16]

Quantitative Analysis: Kinetic Parameters

Using the Dabcyl-KTSAVLQSGFRKME-Edans substrate, researchers have established reliable kinetic parameters for SARS-CoV Mpro. These constants are crucial for comparing enzyme efficiency and quantifying inhibitor potency.

| Parameter | Value | Description |

| Km | 17 ± 4 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's apparent binding affinity. |

| kcat | 1.9 ± 0.1 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | ~1.1 x 105 M-1s-1 | The catalytic efficiency, reflecting how efficiently the enzyme converts substrate to product at low substrate concentrations. |

Table 2: Steady-state kinetic parameters for SARS-CoV Mpro with the Dabcyl-KTSAVLQSGFRKME-Edans substrate.[2][12][19]

Part 3: Experimental Protocol and Best Practices

Detailed Protocol for an Mpro FRET Assay

This protocol provides a robust framework for measuring Mpro activity. It should be optimized for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

-

Recombinant SARS-CoV Main Protease (Mpro)

-

FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans[16]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[20][21]

-

Inhibitor compound (if applicable)

-

Dimethyl Sulfoxide (DMSO)

-

Black, opaque 96-well or 384-well microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.[14][21]

2. Preparation of Reagents:

-

Enzyme Stock: Prepare a concentrated stock of Mpro in a suitable storage buffer and store at -80°C in single-use aliquots. Before use, dilute the enzyme to a working concentration (e.g., 2x final concentration) in cold assay buffer. A final concentration of 15-300 nM is typical.[21][22]

-

Substrate Stock: Dissolve the FRET substrate in 100% DMSO to create a high-concentration stock (e.g., 10 mM) and store at -80°C, protected from light.[16][22] Before use, dilute the substrate to a working concentration (e.g., 2x final concentration) in assay buffer. The final concentration should ideally be at or below the Km (e.g., 15-25 µM).[21]

-

Inhibitor Stock (for inhibition assays): Dissolve inhibitor compounds in 100% DMSO. Create a dilution series for IC50 determination.

3. Assay Procedure (96-well format, 100 µL final volume):

-

Plate Setup: Design the plate layout to include all necessary controls:

-

100% Activity Control: 50 µL enzyme + 40 µL assay buffer + 10 µL DMSO (vehicle).

-

0% Activity Control (No Enzyme): 90 µL assay buffer + 10 µL DMSO.

-

Test Wells: 50 µL enzyme + 30 µL assay buffer + 10 µL inhibitor solution.

-

-

Pre-incubation: Add the enzyme, buffer, and inhibitor/vehicle solutions to the wells. Mix gently and pre-incubate the plate for 15-30 minutes at room temperature or 30°C to allow the inhibitor to bind to the enzyme.[20][22]

-

Initiate Reaction: Start the reaction by adding 50 µL of the 2x substrate solution to all wells.

-

Fluorescence Reading: Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time (e.g., every 60 seconds for 30-60 minutes) in kinetic mode.

4. Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the curve.

-

For inhibitor screening, calculate the percent inhibition relative to the 100% activity control (DMSO).

-

For IC50 determination, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation.

Causality and Self-Validation in Experimental Design

-

Rationale for Assay Buffer Components:

-

Tris-HCl: Provides a stable pH environment (7.3) that is optimal for Mpro activity.[20]

-

NaCl: Maintains ionic strength, which can be important for protein stability and activity.[20]

-

EDTA: A chelating agent that sequesters divalent metal ions which could otherwise interfere with the reaction or promote protein degradation.[20]

-

DTT (Dithiothreitol): As a cysteine protease, Mpro's catalytic Cys145 residue must be in a reduced state to be active. DTT is a reducing agent that prevents oxidative inactivation.[20][23]

-

-

Importance of Controls: A self-validating protocol relies on rigorous controls. The "no enzyme" control establishes the background signal and ensures the substrate is not degrading spontaneously. The "no inhibitor" (vehicle) control defines the uninhibited reaction rate, against which all inhibition is measured.

Workflow Visualization

Figure 2: Standard experimental workflow for an Mpro inhibition FRET assay.

Conclusion

The highly specific cleavage preference of the SARS-CoV main protease, centered on a P1-Glutamine, has enabled the rational design of powerful research tools. Fluorogenic substrates utilizing the DABCYL-EDANS FRET pair have become an industry standard for high-throughput screening and detailed kinetic characterization of Mpro inhibitors. By understanding the molecular basis of substrate recognition and adhering to rigorously controlled, field-proven experimental protocols, researchers can generate high-quality, reproducible data. This knowledge is fundamental to the ongoing global effort to develop effective antiviral therapeutics that target this critical viral enzyme.

References

-

High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro. ACS Publications. [Link]

-

Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. SpringerLink. [Link]

-

Differential specificity of SARS-CoV-2 main protease variants on peptide versus protein-based substrates. The FEBS Journal. [Link]

-

Characterization of host substrates of SARS-CoV-2 main protease. Frontiers in Cellular and Infection Microbiology. [Link]

-

Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. [Link]

-

High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro. ResearchGate. [Link]

-

High-Resolution Substrate Specificity Profiling of SARS-CoV-2 Mpro. ACS Central Science. [Link]

-

SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction. bioRxiv. [Link]

-

Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay. ACS Omega. [Link]

-

SARS-CoV / SARS-CoV-2 Main Protease Fluorogenic Substrate. Peptide Institute, Inc. [Link]

-

Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. ResearchGate. [Link]

-

A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. STAR Protocols. [Link]

-

Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. [Link]

-

Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery. ACS Chemical Biology. [Link]

-

Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay. PubMed. [Link]

-

FRET Systems. Biosyntan GmbH. [Link]

-

Identification of SARS-CoV-2 Main Protease Cleavage Sites in Bovine β-Casein. MDPI. [Link]

-

Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate. Journal of Biological Chemistry. [Link]

-

Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters. MDPI. [Link]

-

Substrate specificity profiling of SARS-CoV-2 main protease enables design of activity-based probes for patient-sample imaging. bioRxiv. [Link]

-

X-ray crystallographic characterization of the SARS-CoV-2 main protease polyprotein cleavage sites essential for viral processing. Nature Communications. [Link]

-

Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction. International Journal of Molecular Sciences. [Link]

-

Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. MDPI. [Link]

-

3CL Protease (SARS-CoV-1 / SARS-CoV-2) Substrate. BPS Bioscience. [Link]

-

Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate). Active Motif. [Link]

-

Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. PubMed. [Link]

-

Mpro assay optimization. ResearchGate. [Link]

Sources

- 1. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]

- 2. peptide.co.jp [peptide.co.jp]

- 3. biorxiv.org [biorxiv.org]

- 4. sfu.ca [sfu.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 9. lifetein.com [lifetein.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle [mdpi.com]

- 14. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assay in Summary_ki [w.bindingdb.org]

- 22. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

Comparative Analysis: Homology of SARS-CoV and SARS-CoV-2 Mpro Substrate Recognition

Executive Summary

The Main Protease (Mpro, or 3CLpro) is the Achilles' heel of the Coronaviridae family.[1] Essential for processing the viral polyproteins pp1a and pp1ab, its inhibition halts viral replication immediately. For drug developers, the high degree of homology between SARS-CoV (2003) and SARS-CoV-2 (2019) Mpro offers a unique advantage: the potential for broad-spectrum efficacy.

However, assuming identical behavior is a pitfall. While the active sites are 100% conserved, distal mutations drive subtle differences in dimerization dynamics and catalytic efficiency (

Structural Homology & Divergence

The Conserved Core vs. Distal Variations

Both enzymes are homodimers (~68 kDa) comprising three domains per protomer. Domains I and II (residues 8–184) form the antiparallel

The Critical Statistic: SARS-CoV and SARS-CoV-2 Mpro share 96.08% sequence identity .[3][4] The active site residues, specifically the catalytic dyad (Cys145 and His41 ), are identical.

The "Silent" Drivers of Efficiency

Despite the active site identity, SARS-CoV-2 Mpro exhibits a slightly higher catalytic efficiency (

Table 1: Key Residue Differences (SARS-CoV vs. SARS-CoV-2)

| Residue Position | SARS-CoV | SARS-CoV-2 | Structural Location | Impact |

| 35 | Thr | Val | Surface | Minor stability |

| 46 | Ala | Ser | Surface (near active site) | Solvent access |

| 134 | His | Phe | Domain II | Local packing |

| 285 | Thr | Ala | Dimer Interface | Increases catalytic efficiency |

| 286 | Ile | Leu | Dimer Interface | Dimer stability |

Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the polyprotein source, the protease domains, and the critical dimerization event.

Figure 1: Structural hierarchy of Mpro activation. Note the T285A mutation acting on the dimerization step, which is the "switch" for enzymatic activity.

Substrate Specificity and Recognition

The Conserved Cleavage Motif

Mpro is unique among proteases for its stringent requirement for Glutamine (Gln) at the P1 position. No human host protease shares this absolute specificity, making Mpro an ideal drug target with low off-target toxicity risks.

Consensus Sequence: (Leu/Phe/Met)-Gln ↓ (Ser/Ala/Gly)

-

P1': Small aliphatic residues.[6]

The Binding Pockets (S1, S2, S4)

Understanding the pockets is crucial for peptidomimetic drug design (e.g., Nirmatrelvir).

-

S1 Pocket (The Anchor):

-

S2 Pocket (Hydrophobic Selectivity):

-

Residues: Met49, Met165, His41, Asp187.

-

Mechanism: A deep hydrophobic groove that accommodates Leucine (P2). Bulky hydrophobic groups (like the dimethylcyclopropylproline in Nirmatrelvir) exploit this pocket for high-affinity binding.

-

-

S4 Pocket:

-

Residues: Met165, Leu167, Gln192.

-

Mechanism: Often solvent-exposed but prefers small hydrophobic side chains.

-

Figure 2: Interaction map of the P1/P2 substrate residues with the Mpro S1/S2 pockets. The P1-His163 interaction is the non-negotiable anchor for recognition.

Experimental Protocol: Self-Validating FRET Assay

To screen inhibitors or compare kinetics, a robust FRET (Förster Resonance Energy Transfer) assay is the gold standard. This protocol includes built-in quality control steps (Z'-factor) to ensure data trustworthiness.

Reagents & Buffer Chemistry[9]

-

Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP (or DTT).

-

Why pH 7.3? Mpro activity drops sharply below pH 7.0 due to the protonation of His41.

-

Why TCEP? It is a more stable reducing agent than DTT, preventing the oxidation of the catalytic Cys145 during longer incubations.

-

-

Substrate: Dabcyl-KTSAVLQ↓SGFRK-Edans (or similar).

-

Excitation: 336 nm | Emission: 490 nm.

-

-

Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 20–50 nM).

Step-by-Step Workflow

-

Enzyme Preparation: Dilute Mpro stock into Assay Buffer. Keep on ice.

-

Compound Plating: Dispense test compounds (in DMSO) into black 384-well plates.

-

Control 1 (Max Signal): DMSO only + Enzyme + Substrate.

-

Control 2 (Min Signal): DMSO only + Buffer (no enzyme) OR Enzyme + 10 µM GC376 (reference inhibitor).

-

-

Pre-incubation: Add 10 µL Enzyme to wells. Incubate 10 mins at RT to allow compound binding.

-

Reaction Initiation: Add 10 µL Substrate (final conc. should be near

, approx. 20–30 µM). -

Kinetic Read: Measure fluorescence every 60 seconds for 45 minutes.

Data Validation (The "Trust" Pillar)

Before analyzing

-

Pass Criteria:

. If

Figure 3: Operational workflow for Mpro FRET assay with mandatory Quality Control (Z' factor) gate.

Implications for Drug Design[5][10][11][12][13][14]

The near-perfect homology of the S1 and S2 pockets between SARS-CoV and SARS-CoV-2 validates the "repurposing" strategy. However, the slight increase in catalytic efficiency in SARS-CoV-2 implies that inhibitors might need slightly higher potency or better residence time to achieve the same viral load reduction compared to SARS-CoV.

-

Covalent Inhibitors: Compounds like Nirmatrelvir (Paxlovid) utilize a nitrile warhead to form a covalent thioimidate adduct with Cys145. This mechanism is variant-proof as long as Cys145 remains conserved.

-

Peptidomimetics: The backbone must mimic the P1-Gln/P2-Leu motif to position the warhead correctly.

References

-

Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors. Science, 368(6489), 409-412. Link -

Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.[1][4][9][10][11][12] Nature, 582, 289–293. Link

-

Ullrich, S., & Nitsche, C. (2020). The SARS-CoV-2 Main Protease as Drug Target.[1][3][4][13][9][10][11] Bioorganic & Medicinal Chemistry Letters, 30(17), 127377. Link

-

Kuo, C.J., et al. (2004). Kinetic characterization of the main proteinase of SARS coronavirus. Biochemical and Biophysical Research Communications, 318(4), 862-867. Link

-

Kneller, D.W., et al. (2020). Structural plasticity of SARS-CoV-2 3CL Mpro active site cavity revealed by room temperature X-ray crystallography. Nature Communications, 11, 3202. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural differences in 3C-like protease (Mpro) from SARS-CoV and SARS-CoV-2: molecular insights revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substrate specificity profiling of SARS-CoV-2 Mpro protease provides basis for anti-COVID-19 drug design | bioRxiv [biorxiv.org]

- 10. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fluorogenic Substrates for Viral Protease Characterization

Introduction: The Imperative of Targeting Viral Proteases